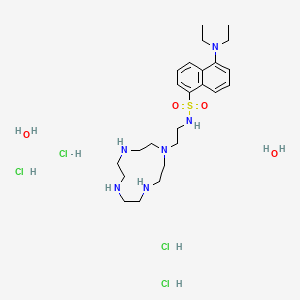

Dansylaminoethyl-cyclen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansylaminoethyl-cyclen typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through the nucleophilic substitution of the chloride group by the amine groups of cyclen, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dansylaminoethyl-cyclen undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Complexation Reactions: The cyclen moiety can form complexes with metal ions, especially zinc, due to its multiple nitrogen donor atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Complexation Reactions: Metal salts such as zinc chloride or zinc acetate are used, and the reactions are conducted in aqueous or mixed aqueous-organic solvents.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.

Complexation Reactions: The major products are metal complexes, such as zinc-Dansylaminoethyl-cyclen complexes, which exhibit enhanced fluorescence properties.

Aplicaciones Científicas De Investigación

Intracellular Zinc Visualization

Dansylaminoethyl-cyclen is primarily used for visualizing intracellular zinc levels. Research has demonstrated its efficacy in tracking zinc localization within cells, particularly in cancer studies. For instance, a study involving prostate cancer cell lines (PC-3 and LNCaP) utilized this compound to visualize zinc distribution, revealing significant insights into the role of zinc in apoptosis and cell signaling pathways . The methodology involved incubating cells with this compound, followed by fluorescence microscopy to detect zinc localization, demonstrating the probe's effectiveness in live-cell imaging .

Role in Apoptosis Studies

The compound has been instrumental in exploring the relationship between zinc ions and programmed cell death (apoptosis). In various studies, including those focusing on cancer cells, this compound has been employed to assess how fluctuations in intracellular zinc levels can influence apoptotic pathways. For example, it was found that increased intracellular zinc levels could trigger apoptosis in specific cell types, highlighting the probe's utility in understanding zinc's dual role as both a signaling molecule and a potential toxic agent under certain conditions .

Applications in Developmental Biology

This compound has also been applied in developmental biology to study the role of zinc during embryogenesis. Research involving early embryos has shown that this probe can effectively label labile pools of intracellular zinc, providing insights into how zinc accumulation affects developmental processes . The ability to visualize zinc dynamics during critical stages of development allows researchers to correlate zinc levels with developmental outcomes.

Fluorescent Probes for Zinc Detection

As a fluorescent probe, this compound belongs to a class of compounds that are designed for specific ion detection. It operates on the principle of fluorescence resonance energy transfer (FRET), which allows for sensitive detection of metal ions like zinc within biological systems. The compound's design enables it to penetrate cell membranes and bind selectively to zinc ions, making it an effective tool for real-time monitoring of intracellular ion concentrations .

Potential in Drug Development

The insights gained from using this compound can also extend to drug development. Understanding how cellular zinc levels influence various biological processes can inform therapeutic strategies, particularly in cancer treatment where modulation of metal ion homeostasis may enhance treatment efficacy or reduce side effects . Researchers are exploring the potential of targeting zinc pathways as a novel approach in pharmacology.

Case Study 1: Zinc Dynamics in Cancer Cells

In a notable case study, researchers utilized this compound to investigate the dynamics of zinc ions in prostate cancer cells. The study revealed that alterations in intracellular zinc levels were correlated with changes in apoptotic markers, suggesting that monitoring these levels could provide insights into cancer progression and treatment responses.

Case Study 2: Embryonic Development

Another significant study involved labeling early-stage embryos with this compound to assess the role of zinc during development. The findings indicated that localized increases in intracellular zinc were crucial for specific developmental milestones, thus underscoring the importance of this probe in developmental biology research.

Mecanismo De Acción

The mechanism of action of Dansylaminoethyl-cyclen primarily involves its ability to bind to metal ions, particularly zinc. The cyclen moiety provides multiple nitrogen donor atoms that coordinate with the metal ion, while the dansyl group acts as a fluorescent reporter. Upon binding to zinc, the fluorescence of the dansyl group is significantly enhanced, allowing for the detection and quantification of zinc ions in various systems .

Comparación Con Compuestos Similares

Similar Compounds

Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound of Dansylaminoethyl-cyclen, used in various metal complexation studies.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A reagent used to introduce the dansyl group into molecules.

Carbamoylmethyl-cyclen: A cyclen derivative functionalized with carbamoylmethyl groups, used as a selective fluorescent probe for metal ions.

Uniqueness

This compound is unique due to its dual functionality: the cyclen moiety provides strong metal-binding capabilities, while the dansyl group offers fluorescent properties. This combination makes it particularly useful as a fluorescent probe for detecting metal ions and studying biological processes involving zinc .

Actividad Biológica

Dansylaminoethyl-cyclen (DAEC) is a fluorescent probe that has garnered attention in biological research due to its unique properties and applications in cellular imaging and zinc ion detection. This article explores the biological activities, mechanisms, and research findings associated with DAEC, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of cyclen, a cyclic polyamine, modified with a dansyl group that imparts fluorescent properties. The structure allows for selective binding to metal ions, particularly zinc, which is crucial in various biological processes.

Biological Activity

1. Zinc Detection and Cellular Imaging

DAEC is primarily utilized for visualizing intracellular zinc levels. Research indicates that DAEC effectively binds to Zn²⁺ ions, allowing for real-time monitoring of zinc distribution within cells. For instance, in studies involving prostate cancer cell lines (PC-3 and LNCaP), DAEC was employed to demonstrate the localization of zinc and its role in apoptosis induction:

- Zinc-Induced Apoptosis : In these studies, it was found that increased intracellular zinc levels correlated with elevated apoptosis rates. The mechanism involved the translocation of the TR3 protein and cytochrome c release from mitochondria, indicating a pathway through which zinc influences cell death .

2. Fluorescence Characteristics

The fluorescence properties of DAEC make it an excellent candidate for cellular studies. Upon binding with Zn²⁺, DAEC exhibits a significant increase in fluorescence intensity, which can be quantitatively measured. The excitation and emission wavelengths are typically around 323 nm and 528 nm, respectively .

Case Studies

Study 1: Zinc Accumulation in Cancer Cells

In a study focused on prostate cancer cells treated with zinc, DAEC was used to visualize intracellular zinc levels. The results indicated:

- Zinc Accumulation : High levels of zinc were observed in both PC-3 and LNCaP cells post-treatment.

- Apoptotic Response : The study highlighted a dose-dependent increase in apoptosis correlating with zinc concentration .

Study 2: Selective Sensing of Zinc

Another investigation utilized DAEC to develop a polymeric sensor for selective detection of aspartic acid (Asp) and glutamic acid (Glu). The polymer exhibited specific fluorescence quenching in the presence of these amino acids, demonstrating DAEC's versatility beyond metal ion sensing .

Data Tables

| Parameter | Value |

|---|---|

| Excitation Wavelength | 323 nm |

| Emission Wavelength | 528 nm |

| Dissociation Constant (Kd) | 30 μM |

| IC50 for Apoptosis Induction | Varies by cell type |

| Cell Line | Zinc Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| PC-3 | 10 | 25 |

| LNCaP | 20 | 30 |

Propiedades

IUPAC Name |

5-(diethylamino)-N-[2-(1,4,7,10-tetrazacyclododec-1-yl)ethyl]naphthalene-1-sulfonamide;dihydrate;tetrahydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O2S.4ClH.2H2O/c1-3-30(4-2)23-9-5-8-22-21(23)7-6-10-24(22)33(31,32)28-17-20-29-18-15-26-13-11-25-12-14-27-16-19-29;;;;;;/h5-10,25-28H,3-4,11-20H2,1-2H3;4*1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBTXNBUNXJGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3CCNCCNCCNCC3.O.O.Cl.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48Cl4N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.